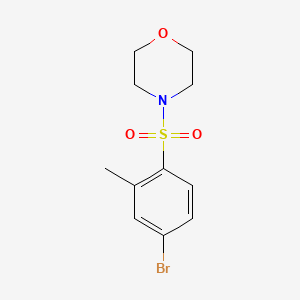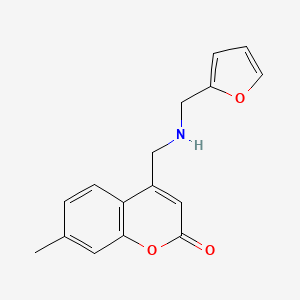![molecular formula C21H13F3N2O B2702916 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-94-8](/img/structure/B2702916.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 366.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.The storage temperature is reported to be between 2 and 8 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.
科学的研究の応用
Indole Derivatives Synthesis and Classification
Indole derivatives, including structures similar to 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile, have been a focal point of organic synthesis due to their prevalence in alkaloids and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for indole synthesis, highlighting the versatility of these compounds in organic chemistry. This framework aids in understanding the synthetic pathways that could apply to the synthesis of complex indole derivatives, potentially including this compound (Taber & Tirunahari, 2011).
Environmental Persistence and Toxicity of Fluorinated Compounds
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share structural elements with this compound, underscores concerns regarding their environmental persistence and toxicity. Studies have documented the widespread occurrence of PFAS in the environment and their potential adverse effects on human health and ecosystems. For instance, the developmental toxicity of PFOS and PFOA, compounds related to PFAS, indicates the significant challenges posed by these persistent organic pollutants (Lau, Butenhoff, & Rogers, 2004).
Biodegradation and Removal Technologies for Fluorinated Compounds
Addressing the environmental impact of fluorinated compounds, including those structurally related to this compound, involves exploring biodegradation pathways and removal technologies. Research by Liu and Avendaño (2013) delves into microbial degradation of polyfluoroalkyl chemicals, shedding light on potential environmental fate and degradation mechanisms. This work is crucial for developing strategies to mitigate the persistence of such compounds in natural and engineered ecosystems (Liu & Avendaño, 2013).
Therapeutic Applications of Structurally Related Compounds
The therapeutic potential of compounds structurally related to this compound is evidenced by research on 1,3,4-oxadiazole derivatives. These compounds exhibit a broad range of biological activities, serving as a foundation for the development of novel CNS drugs, among other therapeutic applications. The research highlights the structural features beneficial for binding with different enzymes and receptors, suggesting potential medicinal chemistry applications for indole derivatives (Verma et al., 2019).
特性
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCHNUHQKPADJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)
![1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2702835.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)






![methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate](/img/structure/B2702853.png)
![3-Methyl-6-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2702855.png)
